Glyphosate was first discovered in 1970 by John E. Franz while he was working for Monsanto Company. The sodium salt form is produced through the neutralization of glyphosate acid with sodium hydroxide.
Glyphosate-sodium is classified as an organophosphorus compound and falls under the category of herbicides. It is often used in agricultural practices due to its effectiveness in controlling unwanted vegetation.
The synthesis of glyphosate-sodium typically involves an acid-base reaction between glyphosate acid and sodium hydroxide. This can be achieved through various methods including:
Glyphosate-sodium has the following molecular formula: . Its structure can be represented as follows:
Glyphosate-sodium acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is critical in the shikimic acid pathway necessary for the biosynthesis of aromatic amino acids in plants.
Glyphosate-sodium is extensively used in agriculture for weed control due to its effectiveness and low toxicity to mammals. Its applications include:
Glyphosate-sodium exerts herbicidal activity through high-affinity competitive inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the shikimate pathway. X-ray crystallography studies reveal that glyphosate occupies the phosphoenolpyruvate (PEP) binding site by mimicking an intermediate state of the ternary enzyme-substrate complex [5]. The phosphonomethyl group of glyphosate forms hydrogen bonds with conserved residues (Lys-22, Arg-124, and Lys-411) in the active site cleft, while its carboxyl group interacts with Arg-27 and the 5-hydroxyl group of shikimate-3-phosphate (S3P) [5] [1]. This dual-site binding induces conformational closure of the two enzyme domains, irreversibly blocking PEP catalysis.
The sodium counterion enhances binding kinetics by modulating glyphosate’s ionic state. At physiological pH, glyphosate-sodium exists predominantly as a zwitterion, optimizing electrostatic complementarity with the EPSP synthase active site. Inhibition constants (Ki) for glyphosate-sodium range from 0.1–1.8 μM across plant species—orders of magnitude lower than PEP Km values (typically 10–50 μM) [5]. This differential affinity enables effective substrate displacement even at low herbicide concentrations.
Table 1: Structural and Kinetic Parameters of Glyphosate-Sodium Binding to EPSP Synthase
Parameter | Value/Role | Biological Significance |
---|---|---|
Binding Site Location | PEP substrate pocket | Prevents enolpyruvyl transfer to S3P |
Key Residue Interactions | Lys-22, Arg-124, Lys-411, Arg-27 | Stabilizes glyphosate-S3P co-complex |
Ki (Glyphosate) | 0.1–1.8 μM | 10- to 100-fold lower than PEP Km |
Conformational Change | Domain closure upon S3P binding | Creates high-affinity glyphosate binding pocket |
Role of Na+ Counterion | Stabilizes anionic phosphonate group | Enhances active site charge complementarity |
Glyphosate-resistant weeds (e.g., Amaranthus palmeri) exhibit target-site mutations such as Pro106Ser/Thr/Ala substitutions. These introduce steric hindrance near Gly101, reducing glyphosate affinity while preserving PEP catalysis [2]. Engineered maize variants like TIPS EPSP synthase (Thr102Ile + Pro106Ser) show 60-fold increased Ki but suffer 95% loss of catalytic efficiency (kcat/Km), highlighting the evolutionary constraint of resistance mutations [2].
In glyphosate-resistant crops (e.g., Roundup Ready® soybeans), glyphosate-sodium exhibits superior phloem mobility compared to other salts, enabling systemic distribution to meristematic sinks. Translocation efficiency depends on:
Table 2: Physicochemical Drivers of Glyphosate-Sodium Translocation
Property | Glyphosate-Sodium Value | Impact on Translocation |
---|---|---|
Water Solubility (pH 7) | 157,000 mg/L | Enhances apoplastic loading and phloem flow |
log P (Octanol-Water) | -3.87 to -5.4 | Minimizes membrane partitioning |
Anionic Speciation (pH 6) | >80% dianion | Optimizes recognition by phloem transporters |
Vapor Pressure | 1.58 × 10⁻⁸ mmHg (25°C) | Eliminates volatility losses |
Acid Dissociation Constants | pKa1=2.6, pKa2=5.6, pKa3=10.6 | Governs pH-dependent membrane permeability |
Resistant crops express bacterial (CP4) EPSP synthase variants insensitive to glyphosate. Crucially, these retain native translocation patterns, allowing glyphosate-sodium to reach metabolic sinks without harming crop tissues [3] [7]. The sodium formulation prevents glyphosate precipitation in acidic cell walls, sustaining phloem-mobile concentrations during transit.
Sodium counterions significantly enhance glyphosate bioavailability through three mechanisms:
The high solubility of glyphosate-sodium (786,000 mg/L at pH 4.06) prevents precipitation upon contact with acidic plant tissues. This maintains bioavailable herbicide concentrations in the apoplast-phloem continuum. Adjuvants in commercial formulations further amplify sodium’s effects: sulfosuccinates reduce surface tension to 30 mN/m, while ethoxylated amines enhance cuticle fluidity [4].
In hard water, sodium ions preferentially complex Ca²⁺ and Mg²⁺, preventing glyphosate precipitation as insoluble Ca/Mg-phosphonates. This preserves >90% herbicidal activity in 500 ppm hard water, versus 30–40% loss with potassium salts [4]. The sodium counterion thus acts as a built-in water conditioner, extending formulation robustness across irrigation sources.
Compounds Mentioned in Article:
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